molecular formula C16H20N2O3 B2889958 Methyl 4-{[3-(1-pyrrolidinyl)-2-butenoyl]amino}benzenecarboxylate CAS No. 337921-20-7

Methyl 4-{[3-(1-pyrrolidinyl)-2-butenoyl]amino}benzenecarboxylate

Cat. No. B2889958
CAS RN: 337921-20-7
M. Wt: 288.347
InChI Key: ZOBIXAUPRWFGKR-VAWYXSNFSA-N
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Description

“Methyl 4-{[3-(1-pyrrolidinyl)-2-butenoyl]amino}benzenecarboxylate” is a chemical compound . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular formula of “Methyl 4-{[3-(1-pyrrolidinyl)-2-butenoyl]amino}benzenecarboxylate” is C16H20N2O3 . The pyrrolidine ring in this compound contributes to its stereochemistry and allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Physical And Chemical Properties Analysis

“Methyl 4-{[3-(1-pyrrolidinyl)-2-butenoyl]amino}benzenecarboxylate” has a melting point of 207-209°C and a boiling point of 475.8±45.0°C at 760 mmHg . Its refractive index is predicted to be 1.596 .

Scientific Research Applications

Synthesis and Functionalization

  • Phosphine-Catalyzed Annulation : A study by Zhu, Lan, and Kwon (2003) explored the use of organic phosphine catalysts in annulation reactions, leading to the synthesis of highly functionalized tetrahydropyridines. This process utilizes ethyl 2-methyl-2,3-butadienoate and N-tosylimines, yielding adducts with complete regioselectivity and high yields (Zhu, Lan, & Kwon, 2003).

  • Amide Acetals in Synthesis : Medvedeva et al. (2010) investigated the use of amide acetals in synthesizing pyridothienopyrimidines. This process involved the Thorpe-Ziegler reaction and led to the creation of methyl 3-amino-4-arylaminothieno[2,3-b]pyridine-2-carboxylates with various substituents (Medvedeva et al., 2010).

Chemical Properties and Reactions

  • Triorganostannyl Esters Synthesis : Tzimopoulos et al. (2010) reported the synthesis of triorganostannyl esters of certain aminobenzoic acids, including derivatives of pyridinylimino substituted aminobenzoic acids. The study focused on understanding the physicochemical properties and coordination to metal centers (Tzimopoulos et al., 2010).

  • Intramolecular Hydroamination : Bender and Widenhoefer (2005) demonstrated the intramolecular hydroamination of unactivated olefins with secondary alkylamines, forming pyrrolidine derivatives. This reaction is notable for its functional group compatibility and low moisture sensitivity (Bender & Widenhoefer, 2005).

Medicinal Chemistry Applications

  • Synthesis of Antimicrobial Agents : Mickevičienė et al. (2015) synthesized a series of N-substituted-β-amino acid derivatives containing various moieties, including 2-hydroxyphenyl and benzo[b]phenoxazine, which exhibited significant antimicrobial activity against various bacteria and fungi (Mickevičienė et al., 2015).

  • Anticonvulsant Enaminones : Kubicki, Bassyouni, and Codding (2000) determined the crystal structures of three anticonvulsant enaminones, including methyl 4-[(4'-chloro-2'-pyridinyl)amino]-6-methyl-2-oxo-3-cyclohexen-1-carboxylate. These compounds are notable for their cyclohexene ring conformations and potential therapeutic applications (Kubicki, Bassyouni, & Codding, 2000).

Materials Science and Engineering

  • Hyperbranched Aromatic Polyamide : Yang, Jikei, and Kakimoto (1999) reported the synthesis of hyperbranched aromatic polyamide from the thermal polymerization of methyl 3,5-bis(4-aminophenoxy)benzoate. These polymers exhibit solubility in various solvents and have applications in materials science (Yang, Jikei, & Kakimoto, 1999).

properties

IUPAC Name

methyl 4-[[(E)-3-pyrrolidin-1-ylbut-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-12(18-9-3-4-10-18)11-15(19)17-14-7-5-13(6-8-14)16(20)21-2/h5-8,11H,3-4,9-10H2,1-2H3,(H,17,19)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOBIXAUPRWFGKR-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)NC1=CC=C(C=C1)C(=O)OC)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)NC1=CC=C(C=C1)C(=O)OC)/N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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